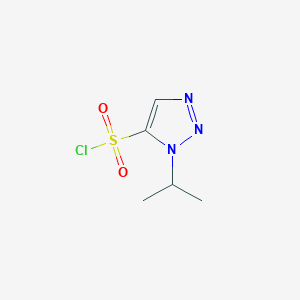![molecular formula C12H19N3O4S B2592677 Ácido 1-[(1-etil-3-metil-1H-pirazol-4-il)sulfonil]piperidina-3-carboxílico CAS No. 1005611-34-6](/img/structure/B2592677.png)
Ácido 1-[(1-etil-3-metil-1H-pirazol-4-il)sulfonil]piperidina-3-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid is a complex organic compound with a molecular formula of C12H19N3O4S
Aplicaciones Científicas De Investigación
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate 1,3-dicarbonyl compound.
Sulfonylation: The pyrazole derivative is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.
Piperidine Ring Formation: The piperidine ring is formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Coupling Reaction: Finally, the pyrazole-sulfonyl derivative is coupled with the piperidine derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The pyrazole ring can also interact with various receptors, modulating their function. These interactions can lead to various biological effects, making the compound a valuable tool in drug discovery and development.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid
- 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide
- 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylate
Uniqueness
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a pyrazole ring and a sulfonyl group allows for diverse interactions with biological targets, making it a versatile compound in research.
Propiedades
IUPAC Name |
1-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-3-14-8-11(9(2)13-14)20(18,19)15-6-4-5-10(7-15)12(16)17/h8,10H,3-7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFZGFNBNLBZLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)N2CCCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chloro-6-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2592596.png)
![N-[3-(oxan-4-yloxy)propyl]prop-2-enamide](/img/structure/B2592597.png)
![2-Amino-4-(3-chlorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2592600.png)
![N-benzyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2592601.png)

![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B2592603.png)




![2-Chloro-1-[4-(2-methylpyrazol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B2592613.png)
![(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2592614.png)
![2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]-6-(PYRIDIN-4-YL)PYRIMIDIN-4-OL](/img/structure/B2592616.png)
